molecular formula C13H19FN2 B1438702 4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline CAS No. 1153197-32-0

4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline

Cat. No. B1438702
CAS RN: 1153197-32-0
M. Wt: 222.3 g/mol
InChI Key: SDSVZIDNZFKMQA-UHFFFAOYSA-N
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Description

“4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline” is a chemical compound with the molecular formula C13H19FN2 . It has an average mass of 222.302 Da and a monoisotopic mass of 222.153229 Da .


Synthesis Analysis

While specific synthesis methods for “4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline” were not found, piperidine derivatives, which this compound is a part of, have been extensively studied. Recent advances in synthesis involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline” consists of a piperidine ring attached to a benzene ring via a methylene bridge. The benzene ring is substituted with a fluorine atom .

Scientific Research Applications

Chemical Synthesis and Derivative Development

4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline and its derivatives are primarily explored in the context of chemical synthesis, serving as intermediates or key components in the development of various compounds with potential applications in medicinal chemistry and material science. The compound's structure allows for the exploration of chemical reactions and synthesis pathways leading to novel derivatives with unique properties or biological activities.

  • Hypobetalipoproteinemic Agents : Certain derivatives of 4-fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline have been investigated for their potential as hypobetalipoproteinemic agents, indicating their utility in managing cholesterol levels and related metabolic disorders (Lednicer et al., 1979).

  • Aurora Kinase Inhibition : Derivatives have been studied for their ability to inhibit Aurora A, suggesting potential applications in cancer therapy by targeting cell division and proliferation pathways (ロバート ヘンリー,ジェームズ, 2006).

  • Corrosion Inhibition : Studies on piperidine derivatives, closely related to 4-fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline, have shown their effectiveness as corrosion inhibitors for metals, particularly iron. This application is critical in industries where metal preservation is essential, indicating the compound's potential in material science (Kaya et al., 2016).

  • Pharmaceutical Intermediates : The compound and its related derivatives are integral in synthesizing neuroleptic agents and other pharmaceuticals, highlighting its versatility in drug development (Nakatsuka et al., 1981).

Molecular Design and Drug Discovery

The flexibility in modifying 4-fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline enables the exploration of its derivatives in molecular design and drug discovery processes. By altering its functional groups or integrating it into larger molecular frameworks, researchers can develop compounds with targeted biological activities.

  • c-Met Kinase Inhibitors : Computational studies, including docking and quantitative structure–activity relationship (QSAR) analyses, have been conducted on derivatives to design potent inhibitors against c-Met kinase, a critical target in cancer therapies (Caballero et al., 2011).

  • Motilin Receptor Agonists : The discovery and development of small molecule motilin receptor agonists, which can potentially treat gastrointestinal disorders, underscore the compound's utility in generating therapeutically relevant molecules (Westaway et al., 2009).

properties

IUPAC Name

4-fluoro-2-[(3-methylpiperidin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-10-3-2-6-16(8-10)9-11-7-12(14)4-5-13(11)15/h4-5,7,10H,2-3,6,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSVZIDNZFKMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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